2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-14-24-15-6-8-19-16-18(10-11-21(19)24)12-13-23-22(25)20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIMAURRILNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes:
Formation of the tetrahydroquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Alkylation: The tetrahydroquinoline intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with 2-methylbenzoic acid or its derivatives to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides and tetrahydroquinoline derivatives.
Scientific Research Applications
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Benzamide Ring: Electron-donating groups (e.g., methoxy in 2,3-dimethoxy analog) enhance polarity and may improve solubility but reduce membrane permeability . The methyl group in the target compound balances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) targeting .
Tetrahydroquinoline Modifications: 1-propyl substitution is conserved across most analogs, suggesting its role in stabilizing hydrophobic interactions with target proteins .
Biological Activity Trends :
- Methoxy and halogenated derivatives exhibit broader reported activities (e.g., antimicrobial, receptor antagonism) compared to the target compound, which is still under investigation .
- The 3-methoxy analog demonstrates neuroprotective effects, likely due to enhanced interactions with neurotransmitter systems .
Pharmacokinetic and Mechanistic Insights
Absorption and Distribution
- Lipophilicity : The target compound’s logP (estimated ~3.5) is lower than its halogenated analogs (e.g., 2,6-difluoro analog: logP ~4.1), suggesting moderate blood-brain barrier penetration .
- Solubility : Methoxy-substituted analogs (e.g., 2,3-dimethoxy derivative) show higher aqueous solubility, which may limit their CNS bioavailability compared to the target compound .
Mechanism of Action
- The target compound is hypothesized to interact with G-protein-coupled receptors (GPCRs) or ion channels , similar to its fluoro-substituted analog’s P2X7 receptor antagonism .
- Structural analogs with methoxy groups (e.g., 3-methoxy derivative) exhibit activity in modulating serotonergic or dopaminergic pathways , highlighting substituent-dependent target selectivity .
Biological Activity
2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic compound belonging to the class of tetrahydroquinolines. Its unique structural features contribute to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 290.45 g/mol. The compound features a tetrahydroquinoline core linked to a benzamide moiety through an ethyl chain.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.45 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in DNA replication and repair processes. A study demonstrated that the compound effectively reduced cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
Antimicrobial Activity
The compound also displays antimicrobial properties. Preliminary screening against various bacterial strains indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial membranes and interference with cellular metabolism.
Research Findings : A study assessing its efficacy against Staphylococcus aureus and Escherichia coli found that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide synthesis and metabolism.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinoline | Basic quinoline structure | Lacks benzamide and propyl groups |
| 4-Methylquinoline | Methyl group on quinoline core | No benzamide or propyl groups |
| N-benzoylquinoline | Contains benzamide group | Lacks methyl and propyl groups |
The presence of both the methyl group and the benzamide moiety in this compound enhances its biological activity compared to these simpler structures .
Q & A
Basic Research: What are the recommended synthetic pathways for 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the tetrahydroquinoline core followed by coupling with the benzamide moiety. Key steps include:
- Tetrahydroquinoline synthesis : Alkylation or reductive amination to introduce the propyl group at the 1-position of tetrahydroquinoline .
- Amide coupling : Reaction of 2-methylbenzoyl chloride with the tetrahydroquinoline-derived ethylamine intermediate under Schotten-Baumann conditions or via carbodiimide-mediated coupling .
- Optimization : Temperature control (0–5°C for amidation to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and purification via column chromatography or recrystallization to achieve >95% purity .
Basic Research: How is the structural integrity of this compound validated, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the ethyl linker between tetrahydroquinoline and benzamide shows characteristic triplet signals (~δ 2.8–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects residual solvents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C24H29N2O: 361.2276) .
Advanced Research: How can researchers resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions or compound purity. Methodological approaches include:
- Standardized bioassays : Use validated protocols (e.g., IC50 determination via dose-response curves in enzyme inhibition assays) .
- Batch consistency checks : Compare NMR/HPLC profiles of batches showing divergent activities to identify impurities .
- Structural analogs : Test derivatives (e.g., replacing the methyl group with methoxy or chloro substituents) to isolate structure-activity relationships (SAR) .
Advanced Research: What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity for receptors like serotonin or dopamine transporters .
- Radioligand displacement assays : Compete with known ligands (e.g., [³H]paroxetine for serotonin transporters) to quantify Ki values .
- Knockout models : Evaluate activity in transgenic cell lines lacking specific receptors to confirm target engagement .
Advanced Research: How can researchers optimize pharmacokinetic properties such as bioavailability and metabolic stability?
- LogP adjustments : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 (predicted) to <2.5, improving aqueous solubility .
- Metabolic profiling : Use liver microsomes to identify vulnerable sites (e.g., propyl side chain oxidation) and modify with deuterium or fluorinated groups .
- Prodrug design : Mask the amide group as an ester to enhance permeability, with in situ hydrolysis by esterases .
Advanced Research: What methodologies are recommended for analyzing data contradictions in crystallographic studies?
- SHELX refinement : Apply SHELXL for high-resolution crystallography to resolve ambiguous electron density maps, particularly around the ethyl linker .
- Twinned data handling : Use the TWINABS module in SHELXL to correct for crystal twinning artifacts .
- Cross-validation : Compare with NMR-derived conformations to ensure structural consistency .
Basic Research: What are the critical stability considerations for this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the tetrahydroquinoline core .
- Hydrolysis risk : Avoid aqueous buffers at pH >8, which may cleave the amide bond .
- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
Advanced Research: How can researchers design experiments to investigate synergistic effects with co-administered therapeutics?
- Combination index (CI) : Calculate using the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades affected by the compound alone vs. in combination .
- In vivo models : Test efficacy in xenograft models with dual-agent dosing to assess tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
